2,4-dimethyl-6H-benzo[c]chromen-6-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H12O2 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2,4-dimethylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C15H12O2/c1-9-7-10(2)14-13(8-9)11-5-3-4-6-12(11)15(16)17-14/h3-8H,1-2H3 |
InChI Key |
LKRFZSISRFMVFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3=CC=CC=C3C(=O)O2)C |
Origin of Product |
United States |
Preparation Methods
Physical and Chemical Properties
Before discussing synthetic approaches, understanding the physical and chemical properties of 2,4-dimethyl-6H-benzo[c]chromen-6-one is essential for characterization and purification purposes.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Registry Number | 138616-74-7 |
| Molecular Formula | C15H12O2 |
| Molecular Weight | 224.26 g/mol |
| Physical State | Yellow to white solid |
| Melting Point | 170-173 °C (literature) |
| Appearance | Off-white solid (when purified) |
The compound features a tricyclic structure with a lactone functionality and two methyl substituents at positions 2 and 4. These structural elements impart specific spectroscopic characteristics that are useful for confirming successful synthesis and purity assessment.
General Synthetic Approaches for 6H-benzo[c]chromen-6-ones
Several general approaches have been developed for synthesizing the 6H-benzo[c]chromen-6-one scaffold, which form the foundation for preparing the 2,4-dimethyl derivative.
Biaryl-2-carboxylic Acid-Based Methods
Biaryl-2-carboxylic acids are ideal precursors for 6H-benzo[c]chromen-6-one synthesis due to their ready availability. Various research groups have developed methodologies based on these starting materials:
The Thomson group reported a method converting biaryl-2-carboxylic acid's silver salts into the corresponding 6H-benzo[c]chromen-6-ones via oxidation.
Togo and Yokoyama described a UV-mediated procedure for synthesis from unstable [bis(o-phenylphenylcarbonyloxy)iodo]benzene intermediates produced from biaryl-2-carboxylic acids.
Earlier approaches utilized stoichiometric amounts of toxic Cr(VI) or Pb(IV) oxidants, resulting in poor yields and limited substrate scope.
The Wang group introduced a Pd-catalyzed cyclization method, though it requires significant amounts of expensive palladium catalyst and is limited to electron-rich and -neutral substrates.
The Martin group reported Cu-catalyzed remote C–H oxygenation reactions, while the Gevorgyan group developed both Cu-catalyzed and metal-free methods for this transformation.
Metal-Free Dehydrogenative Coupling
Metal-free O–H/C–H dehydrogenative coupling methods have emerged as environmentally friendly alternatives that are insensitive to the electronics of the host aromatic ring. These approaches offer broader functional group compatibility and operate under milder reaction conditions compared to earlier methods.
Specific Preparation Methods for this compound
Several specific protocols have been developed for the synthesis of this compound, each with distinct advantages in terms of yield, operational simplicity, and scalability.
Method 1: CeCl3-Catalyzed Photochemical Synthesis
This method represents a modern approach utilizing visible light photocatalysis for the synthesis of this compound.
Procedure
A 10 mL glass vial equipped with a Teflon-coated stirring bar is charged with the appropriately substituted carboxylic acid precursor 1q (0.2 mmol), CeCl3 (10 mol%), and NaHCO3 (2 equiv.). The appropriate solvent (2 mL) is added, and the glass vial is sealed with a PTFE septum. The reaction is opened to air via a needle and placed in a pre-programmed temperature-controlled blue LED reactor. The reaction mixture is irradiated with a 455 nm blue LED for 24 hours.
After completion, the reaction mixture is concentrated under reduced pressure, and the product is purified by flash chromatography on silica using hexane/ethyl acetate as eluent. This procedure affords this compound (2q) as an off-white solid in 80% yield (71.0 mg).
Spectroscopic Characterization
The product can be characterized by the following spectroscopic data:
- Melting Point: 171-173 °C
- 1H NMR (400 MHz, CDCl3): δ 8.38 (d, J=7.8 Hz, 1H), 8.07 (d, J=8.1Hz, 1H), 7.80-7.76 (m, 1H), 7.65 (s, 1H), 7.56-7.52 (m, 1H), 7.12 (s, 1H), 2.44 (s, 3H), 2.40 (s, 3H).
- 13C NMR (100 MHz, CDCl3): δ 161.45, 147.75, 135.18, 134.63, 133.42, 132.84, 130.48, 128.49, 126.67, 121.80, 121.13, 120.35, 117.33, 21.08, 15.91.
This method offers several advantages, including mild reaction conditions, good functional group tolerance, and the use of visible light as an environmentally friendly energy source.
Method 2: Diels-Alder/Aromatization Sequence
A second approach involves a three-step synthetic sequence utilizing a Diels-Alder cycloaddition strategy.
Procedure
This modular synthesis begins with variously substituted salicylaldehydes and α,β-unsaturated carbonyl compounds to form the chromene core. The key step involves a highly regioselective intermolecular Diels-Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate.
The mechanism, investigated by DFT calculations, proceeds through a concerted pathway with a slightly asynchronous transition state. The energetic analysis of transition states confirms the experimental observations regarding regioselectivity and reactivity patterns.
This approach can achieve excellent yields (up to 94% over the two final steps) and offers significant versatility through its modular design.
Method 3: Synthesis from Hydroxy-Substituted Precursors
Another approach involves the reaction of appropriately substituted starting materials under basic conditions.
Method 4: Synthetic Access via Cyclocondensation Reactions
This approach utilizes cyclocondensation chemistry to access functionalized this compound derivatives.
Procedure
The synthesis begins with the preparation of 4,6,8-trimethyl-2-oxo-2H-chromene-3-carbonitrile (2) via Claisen condensation of 3,5-dimethyl-2-hydroxyacetophenone with ethyl cyanoacetate in the presence of sodium metal. The cyano group at position 3 activates the methyl group at position 4, facilitating cyclocondensation reactions.
The reaction of compound 2 with ethyl acetate or ethyl cyanoacetate in the presence of ethoxide gives sodium salt derivatives, which upon neutralization with 10% hydrochloric acid yield 7-amino-9-hydroxy-2,4-dimethyl-6H-benzo[c]chromen-6-one (5).
The mechanism involves Claisen condensation on the active methyl group followed by nucleophilic cyclization. While this method produces a derivative with additional functional groups (7-amino-9-hydroxy-), it demonstrates the versatility of cyclocondensation approaches for accessing substituted benzo[c]chromen-6-ones.
Comparative Analysis of Synthetic Methods
Table 2: Comparative Analysis of Preparation Methods for this compound
| Parameter | Method 1: Photo-Catalyzed | Method 2: Diels-Alder/Aromatization | Method 3: Hydroxy-Precursor | Method 4: Cyclocondensation |
|---|---|---|---|---|
| Yield | 80% | Up to 94% (over two steps) | Not specified for target compound | Not specified for target compound |
| Starting Materials | Substituted biaryl-2-carboxylic acid | Salicylaldehydes, α,β-unsaturated compounds | 2-bromobenzoic acid, resorcinol | 3,5-dimethyl-2-hydroxyacetophenone |
| Conditions | Blue LED (455 nm), 24h, rt | Multi-step, room temperature | Reflux, basic conditions, 100°C | Basic conditions, varies |
| Catalyst/Reagents | CeCl3 (10 mol%), NaHCO3 | Metal-free | Copper salts, NaOH | Sodium metal, ethoxide |
| Functional Group Tolerance | Good | Excellent, modular approach | Limited | Limited |
| Environmental Considerations | Uses visible light, catalytic | Metal-free approach | Uses copper salts | Uses strong bases |
| Advantages | Single-step, mild conditions | High yield, versatile | Direct synthesis of core | Access to functionalized derivatives |
| Limitations | Requires specialized equipment | Multi-step process | Additional steps needed for methylation | Produces functionalized derivatives |
Characterization Data
Comprehensive characterization is essential for confirming the successful synthesis and purity of this compound.
Spectroscopic Analysis
NMR Spectroscopy
The 1H NMR spectrum (400 MHz, CDCl3) shows characteristic signals:
- δ 8.38 (d, J=7.8 Hz, 1H): Aromatic proton
- δ 8.07 (d, J=8.1 Hz, 1H): Aromatic proton
- δ 7.80-7.76 (m, 1H): Aromatic proton
- δ 7.65 (s, 1H): Aromatic proton
- δ 7.56-7.52 (m, 1H): Aromatic proton
- δ 7.12 (s, 1H): Aromatic proton
- δ 2.44 (s, 3H): Methyl group
- δ 2.40 (s, 3H): Methyl group
The 13C NMR spectrum (100 MHz, CDCl3) displays the following signals:
- δ 161.45: Carbonyl carbon (C=O)
- δ 147.75, 135.18, 134.63, 133.42, 132.84, 130.48, 128.49, 126.67, 121.80, 121.13, 120.35, 117.33: Aromatic carbons
- δ 21.08, 15.91: Methyl carbons
These spectroscopic data provide definitive confirmation of the structure of this compound.
Physical Analysis
The purified compound appears as an off-white solid with a melting point of 170-173 °C. It is soluble in common organic solvents such as chloroform, dichloromethane, and ethyl acetate.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-6H-benzo[c]chromen-6-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit phosphodiesterase II, which plays a role in various cellular processes . The compound’s effects are mediated through its binding to these targets, leading to modulation of signaling pathways and subsequent biological responses.
Comparison with Similar Compounds
PDE2 Inhibitory Activity
Derivatives of benzo[c]chromen-6-one exhibit varying PDE2 inhibition based on substituent type and position:
Table 1: PDE2 Inhibition of Selected Derivatives
| Compound | Substituent | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 3-Hydroxy-8-methyl parent | - | >100 | |
| 2e | 3-Pentyloxy | 33.95 | |
| 1f | Alkoxylated (C6) | 3.67 |
Cholinesterase Inhibition
7,8,9,10-Tetrahydro-6H-benzo[c]chromen-6-one derivatives demonstrated comparable acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition to drugs like rivastigmine and donepezil in vitro and in vivo . The saturated ring system enhances metabolic stability, a critical factor for central nervous system (CNS) targeting.
Fluorescence and Metal-Sensing Properties
- Iron(III) Selectivity: 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: Exhibits "on-off" fluorescence quenching with Fe³⁺, distinct from the non-saturated Urolithin B (3-hydroxy-6H-benzo[c]chromen-6-one), which shows fluorescence enhancement . 4-(1-Hydroxyethyl) analog: Displays substituent-dependent fluorescence modulation, with electron-withdrawing groups diminishing emission intensity .
Table 2: Fluorescence Properties of Key Derivatives
| Compound | Substituent | Fluorescence Response | Metal Interaction |
|---|---|---|---|
| Urolithin B | 3-Hydroxy | Enhancement with Fe³⁺ | Selective sensor |
| Tetrahydro derivative | 3-Hydroxy, saturated | Quenching with Fe³⁺ | Selective sensor |
| 4-(1-Hydroxyethyl) analog | 4-Hydroxyethyl | Variable | Substituent-dependent |
Biological Activity
2,4-Dimethyl-6H-benzo[c]chromen-6-one is a synthetic compound belonging to the benzochromene family, characterized by a fused benzene and chromene structure. Its unique dimethyl substitution enhances its biological activity and potential therapeutic applications. This article explores the biological activities of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties, as well as its mechanism of action.
- Molecular Formula : C₁₃H₁₀O₃
- Molecular Weight : Approximately 196.20 g/mol
- Structure : The compound features a chromene ring system with two methyl groups at the 2 and 4 positions, contributing to its reactivity and interaction with biological systems.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown activity against various bacterial strains, suggesting potential applications in treating infections.
| Bacterial Strain | Activity (MIC) |
|---|---|
| Staphylococcus aureus | < 10 μg/mL |
| Escherichia coli | < 15 μg/mL |
| Pseudomonas aeruginosa | < 20 μg/mL |
These findings indicate that modifications in the structure can enhance antimicrobial efficacy, making it a candidate for further drug development .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines by inducing apoptosis.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
The IC50 values for these cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.5 ± 1.2 |
| HeLa | 12.3 ± 0.8 |
| A549 | 18.7 ± 1.5 |
These results suggest that the compound could serve as a lead structure for developing new anticancer agents .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of this compound through inhibition of phosphodiesterase II (PDE2). This inhibition is associated with increased neuronal survival under stress conditions.
- Mechanism of Action : The compound enhances cAMP levels in neurons, promoting cell survival and proliferation.
In vitro assays on HT-22 cells exposed to corticosterone revealed that treatment with the compound significantly increased cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 6.25 | 85 |
| 12.5 | 92 |
| 25 | 78 |
This neuroprotective effect indicates potential applications in treating neurodegenerative diseases .
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on the antimicrobial effects of various derivatives of benzo[c]chromenes showed that specific modifications significantly enhanced activity against resistant bacterial strains.
- Neuroprotection in Animal Models : In vivo studies using animal models have demonstrated that administration of the compound reduces cognitive decline associated with aging and oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
